molecular formula C14H13NO3 B578148 Methyl 3-(5-methoxypyridin-3-yl)benzoate CAS No. 1373232-69-9

Methyl 3-(5-methoxypyridin-3-yl)benzoate

Cat. No. B578148
M. Wt: 243.262
InChI Key: CQXFMTADGDSFSW-UHFFFAOYSA-N
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Description

“Methyl 3-(5-methoxypyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 1373232-69-9 . It has a molecular weight of 243.26 and its IUPAC name is methyl 3- (5-methoxy-3-pyridinyl)benzoate .


Molecular Structure Analysis

The InChI Code of “Methyl 3-(5-methoxypyridin-3-yl)benzoate” is 1S/C14H13NO3/c1-17-13-7-12 (8-15-9-13)10-4-3-5-11 (6-10)14 (16)18-2/h3-9H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-(5-methoxypyridin-3-yl)benzoate” has a molecular weight of 243.26 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Surface Chemistry and Catalysis

The reduction of methyl benzoate, which includes structures similar to Methyl 3-(5-methoxypyridin-3-yl)benzoate, has been investigated on yttrium oxide catalysts. This study revealed insights into the reduction processes involving surface benzoate and methoxide intermediates, highlighting the chemical transformations that these compounds can undergo on catalytic surfaces (King & Strojny, 1982).

Photophysical Properties

The photophysical properties of methyl benzoates have been a subject of interest, with studies exploring how substituents like methoxy groups affect their luminescence properties. This research provides valuable insights into the electronic structure and behavior of such compounds under various conditions, which is crucial for their potential applications in fields like materials science and photonics (Kim et al., 2021).

Synthetic Chemistry and Drug Design

Bioorganic and Medicinal Chemistry

The compound has been involved in the synthesis of radiotracers for imaging in Alzheimer's disease, showcasing its role in developing tools for biomedical imaging and diagnostics (Gao et al., 2018). Additionally, certain derivatives of methyl benzoate have been identified as tubulin polymerization inhibitors, indicating their potential in cancer therapy (Minegishi et al., 2015).

properties

IUPAC Name

methyl 3-(5-methoxypyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-7-12(8-15-9-13)10-4-3-5-11(6-10)14(16)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXFMTADGDSFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742945
Record name Methyl 3-(5-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-methoxypyridin-3-yl)benzoate

CAS RN

1373232-69-9
Record name Methyl 3-(5-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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